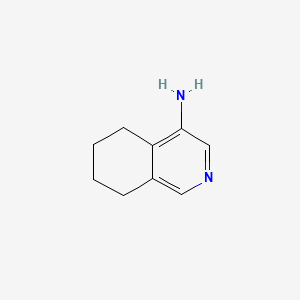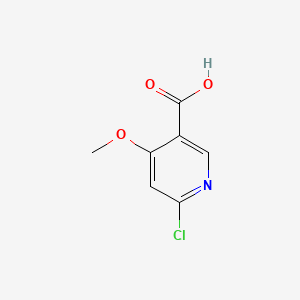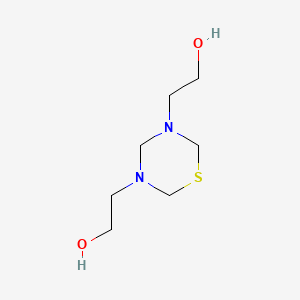
1,3,5-噻二嗪-3,5-二乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Thiadiazine-3,5-diethanol is a heterocyclic compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . This compound is characterized by a thiadiazine ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom. The presence of two ethanol groups attached to the thiadiazine ring enhances its solubility and reactivity, making it a versatile compound in various scientific fields .
科学研究应用
1,3,5-Thiadiazine-3,5-diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating infections and other diseases.
Industry: In the industrial sector, 1,3,5-thiadiazine-3,5-diethanol is used in the development of new materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Thiadiazine-3,5-diethanol can be synthesized through the Mannich reaction, which involves the treatment of primary thioamides with bis(benztriazolylmethyl)amines in the presence of Lewis acids . This method is convenient and efficient, providing high yields of the desired product. The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of 1,3,5-thiadiazine-3,5-diethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
1,3,5-Thiadiazine-3,5-diethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiadiazine ring and the ethanol groups, which provide reactive sites for different reagents .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,3,5-thiadiazine-3,5-diethanol, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially converting it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various derivatives with different functional groups attached to the thiadiazine ring .
作用机制
The mechanism of action of 1,3,5-thiadiazine-3,5-diethanol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce oxidative stress in microbial cells. These effects are mediated by its ability to form reactive intermediates and interact with biomolecules such as proteins and nucleic acids .
相似化合物的比较
1,3,5-Thiadiazine-3,5-diethanol can be compared with other similar compounds, such as 3,5-disubstituted tetrahydro-1,3,5-thiadiazine-2-thiones (THTTs). While both compounds share a thiadiazine ring, 1,3,5-thiadiazine-3,5-diethanol has unique ethanol groups that enhance its solubility and reactivity . THTTs, on the other hand, are known for their antifungal and antibacterial properties and are used in different applications, such as soil fumigants and insecticides .
List of Similar Compounds
- 3,5-Disubstituted tetrahydro-1,3,5-thiadiazine-2-thiones (THTTs)
- 2-tert-Butylimino-3-isopropyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazin-4-one (Buprofezin)
- 6-Oxo-5-aryl-2,4-dithio-hexahydro-1,3,5-thiadiazines
These compounds share structural similarities with 1,3,5-thiadiazine-3,5-diethanol but differ in their functional groups and specific applications.
属性
IUPAC Name |
2-[5-(2-hydroxyethyl)-1,3,5-thiadiazinan-3-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c10-3-1-8-5-9(2-4-11)7-12-6-8/h10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKFZKYDRZUJEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSCN1CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
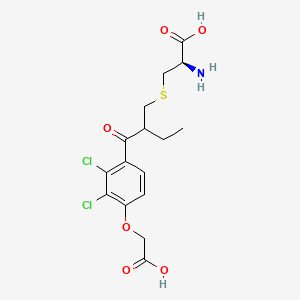
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
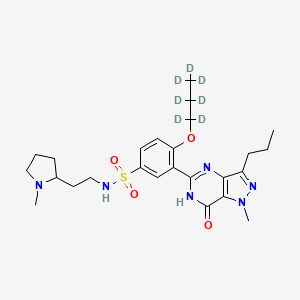

![2-Acetyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B584816.png)

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)
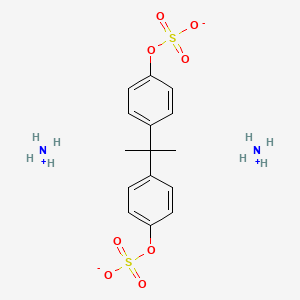
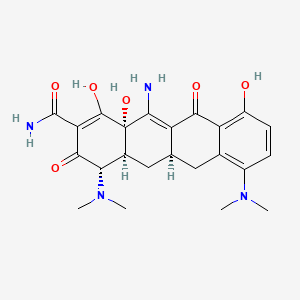
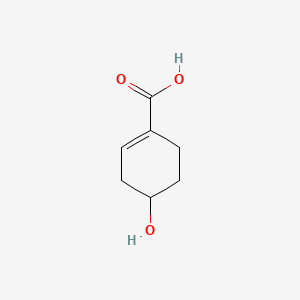
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
